![molecular formula C15H18N2OS B7470949 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is not fully understood. However, several studies have suggested that the compound exerts its biological activities by modulating various signaling pathways. For instance, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, the compound has been reported to inhibit the JAK/STAT signaling pathway, which plays a crucial role in immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one have been extensively studied. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Moreover, the compound has been reported to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, the compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is its diverse biological activities, which make it a potential lead compound for drug development. Moreover, the compound has been shown to exhibit low toxicity, which is an essential characteristic for drug development. However, one of the limitations of the compound is its low solubility, which may affect its bioavailability.
Future Directions
Several future directions can be explored in the field of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one. One of the potential directions is to optimize the synthesis method to increase the yield of the compound. Moreover, the compound can be further studied to elucidate its mechanism of action and to identify its molecular targets. Additionally, the compound can be modified to enhance its solubility and bioavailability. Finally, the compound can be evaluated in animal models to assess its efficacy and safety in vivo.
Conclusion:
In conclusion, 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is a potential lead compound for drug development due to its diverse biological activities. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. Moreover, the compound has been reported to exhibit low toxicity, which is an essential characteristic for drug development. However, further studies are needed to optimize the synthesis method, elucidate the mechanism of action, and evaluate the efficacy and safety of the compound in vivo.
Synthesis Methods
The synthesis of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one involves the condensation reaction of 2-mercaptoquinazoline with cyclopropyl ketone in the presence of a catalyst. This method has been reported in the literature and has been optimized to increase the yield of the compound.
Scientific Research Applications
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. Several studies have reported that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, the compound has been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, the compound has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-12-3-1-2-4-13(12)16-15(7-9-19-10-8-15)17(14)11-5-6-11/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXHSTILJKOMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3NC24CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


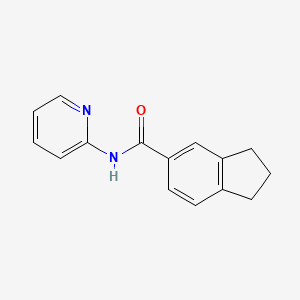
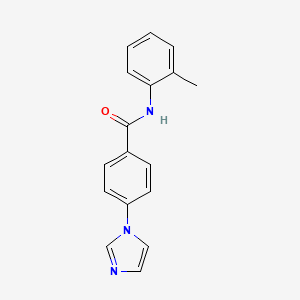
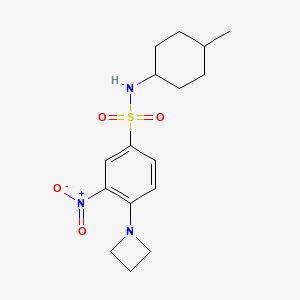
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
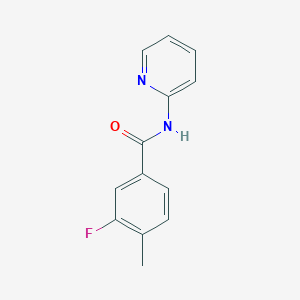
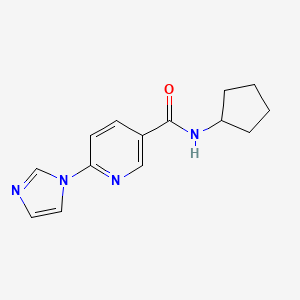
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)

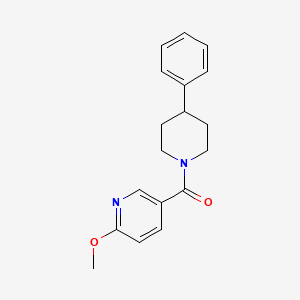
![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)